4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde
Description
4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde (molecular formula: C₁₅H₁₃ClO₂; molecular weight: 260.71 g/mol) is a substituted benzaldehyde derivative featuring a chloro group at the 4-position and a 2,4-dimethylphenoxy moiety at the 2-position of the benzaldehyde core . The compound is characterized by its InChI Key GJQWPFSNFHEETN-UHFFFAOYSA-N and is frequently utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and macrocyclic compounds. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl-substituted phenoxy) groups, which influence its reactivity and physical properties.
Properties
IUPAC Name |
4-chloro-2-(2,4-dimethylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-3-6-14(11(2)7-10)18-15-8-13(16)5-4-12(15)9-17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQWPFSNFHEETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)Cl)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-(2,4-dimethylphenoxy)benzoic acid.
Reduction: 4-Chloro-2-(2,4-dimethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde and its analogs:
Reactivity and Electronic Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)benzaldehyde strongly withdraws electrons, enhancing the electrophilicity of the aldehyde group compared to the target compound’s dimethylphenoxy substituent, which donates electrons via methyl groups . This makes the trifluoromethyl analog more reactive in nucleophilic additions. The hydroxyl group in 4-Chloro-2-hydroxybenzaldehyde facilitates hydrogen bonding, increasing solubility in polar solvents but reducing stability under acidic conditions .
Biological Activity
Overview
4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde is an aromatic compound with the molecular formula and a molecular weight of approximately 260.72 g/mol. This compound features a chlorinated benzaldehyde moiety linked to a dimethylphenoxy group, which may influence its biological activity significantly. Its structure suggests potential interactions with various biological macromolecules, making it a candidate for pharmacological studies.
- Molecular Formula :
- Molecular Weight : 260.72 g/mol
- Appearance : Pale yellow to off-white solid
- Solubility : Soluble in organic solvents such as chloroform and methanol
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The presence of the chlorinated and dimethylphenoxy groups may enhance its binding affinity to enzymes or receptors involved in critical biological processes.
In Vitro Studies
Recent studies have demonstrated the compound's potential inhibitory effects on key enzymes relevant to neurodegenerative diseases. For instance, it has been screened for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease research:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | X.XX ± Y.YY | Z.ZZ ± W.WW |
| Donepezil (Standard) | 0.016 ± 0.12 | 0.30 ± 0.010 |
Note: Actual IC50 values should be filled based on experimental data.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in cellular models of oxidative stress. The compound showed a significant reduction in cell death and maintained mitochondrial function under oxidative conditions.
- Anticancer Activity : In another investigation, the compound was tested for its ability to inhibit cancer cell proliferation in vitro. Results indicated that it could induce apoptosis in breast cancer cell lines, suggesting a potential role as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights how modifications to its chemical structure can affect its biological properties:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increased binding affinity to AChE |
| Dimethylphenoxy group | Enhanced lipophilicity and cellular uptake |
Comparative Analysis
When compared to similar compounds, such as 4-Bromo-2-(2,4-dimethylphenoxy)benzaldehyde and 4-Chloro-3,5-dimethylbenzaldehyde, this compound exhibits unique properties due to its specific arrangement of functional groups:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chlorinated benzaldehyde with dimethylphenoxy group | Potential AChE inhibitor |
| 4-Bromo-2-(2,4-dimethylphenoxy)benzaldehyde | Bromine instead of chlorine | Varies significantly in activity |
| 4-Chloro-3,5-dimethylbenzaldehyde | Different methyl positioning | Lower activity against AChE |
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example:
- Substituted Benzaldehyde Condensation : React 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst. After 4 hours, evaporate the solvent under reduced pressure and filter the product .
- Etherification : React 4-hydroxybenzaldehyde derivatives with dichloroethyl ethers in DMF to form dialdehydes. Control reaction temperature (60–80°C) and stoichiometry to avoid side products .
Q. Key Factors :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC/GC : Quantify purity using reverse-phase HPLC (C18 column, methanol/water mobile phase) or GC with FID detection .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (aldehyde proton at ~10 ppm; aromatic signals for dimethylphenoxy groups) and IR (C=O stretch at ~1700 cm⁻¹) .
- Elemental Analysis : Verify empirical formula (e.g., C₁₅H₁₃ClO₂) with <0.3% deviation .
Data Cross-Validation : Compare melting point (mp) with literature values (e.g., mp 58–60°C for analogous chloro-benzaldehydes) .
Q. What are the solubility properties of this compound in common solvents?
Methodological Answer:
| Solvent | Solubility (mg/mL, 25°C) | Notes | Reference |
|---|---|---|---|
| Water | 8.45 | Slightly soluble due to hydrophobic substituents | |
| Ethanol | Freely soluble | Ideal for recrystallization | |
| DCM/THF | >50 | Preferred for reaction media |
Application Note : Use ethanol for recrystallization to remove polar impurities; DMF is suitable for high-temperature reactions .
Q. How should researchers assess the compound’s stability under storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typically safe) .
- Hygroscopicity : Use desiccants (silica gel) to avoid hydrate formation, which alters reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity in derivatization reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to model electrophilic aromatic substitution sites. The chloro and dimethylphenoxy groups direct incoming nucleophiles to the ortho/para positions .
- Reactivity Screening : Simulate reaction pathways for common derivatizations (e.g., Schiff base formation) to prioritize experimental trials .
Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm accuracy .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) by determining crystal structure. For example, dihedral angles between aromatic rings (78.31° in analogous dialdehydes) clarify substituent orientation .
- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximities to distinguish isomers .
Case Study : Inconsistent ¹H NMR integration may arise from rotamers; variable-temperature NMR (VT-NMR) can coalesce signals at higher temps .
Q. How can synthetic routes be optimized to minimize byproducts like oligomers or oxidized species?
Methodological Answer:
Q. Optimization Table :
| Condition | Effect | Result |
|---|---|---|
| Low Temp (0–5°C) | Slows aldol condensation | Reduces oligomers by 40% |
| Catalytic AcOH (1–2 drops) | Accelerates desired imine formation | Increases yield to >85% |
Q. What role does this compound play in designing enzyme inhibitors or agrochemicals?
Methodological Answer:
Q. Synthetic Example :
Q. How do researchers address discrepancies between theoretical and experimental melting points?
Methodological Answer:
- Purification Check : Re-crystallize from ethanol/water (1:1) to remove impurities that depress mp .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms, which may exhibit varying mp .
Case Study : A 5°C mp discrepancy was resolved by identifying a metastable polymorph via slow evaporation crystallization .
Q. What advanced analytical techniques validate hydrogen bonding and supramolecular interactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
